Product packaging for Flamprop-m-methyl(Cat. No.:CAS No. 63729-98-6)

Flamprop-m-methyl

Cat. No.: B1241716
CAS No.: 63729-98-6
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-LLVKDONJSA-N
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Description

Historical Context of Arylalanine Herbicides

The development of synthetic organic herbicides marked a significant shift in agricultural practices, beginning in the 1940s with the introduction of phenoxy herbicides like 2,4-D. umn.edu This innovation spurred the search for other organic compounds capable of selective weed control. umn.edu Among the classes that emerged were the arylphenoxypropionates and the related arylalanines. rsc.orggoogleapis.com

Arylphenoxypropionate herbicides are recognized for their effectiveness against grass weeds. rsc.org A key characteristic of many herbicides in this broader group is chirality, where different stereoisomers (enantiomers) of a molecule can exhibit vastly different biological activity. rsc.org For arylphenoxypropionates, the R-isomer is typically the herbicidally active form. rsc.org

Flamprop-m-methyl belongs to the arylalanine herbicide group and is specifically the methyl ester of the D-isomer of the parent compound, flamprop (B1223189). herts.ac.ukherts.ac.uk Its development and study are part of a lineage of related compounds, including flamprop-isopropyl (B166160) and benzoylprop-ethyl, which were also investigated for their selective control of wild oats (Avena fatua) in cereal crops. researchgate.net The basis for the selectivity and activity of these compounds was found to be linked to the rate of their degradation to the active flamprop acid. researchgate.net

This compound as a Research Subject in Weed Science

This compound has been a focal point of extensive research in weed science, particularly concerning its unique mode of action, metabolism within target species, and its application in weed management strategies.

Detailed Research Findings

A primary area of investigation has been its efficacy against wild oats (Avena spp.), a major weed in wheat and other cereal crops. caws.org.nz Research has demonstrated that late post-emergence applications of this compound can be highly effective in minimizing weed seed production. Studies in Australia found that such applications could reduce wild oat seed production by up to 96-97%. caws.org.nz This strategy, termed 'selective spray-topping', aims to reduce the weed seed bank for subsequent seasons. caws.org.nzcaws.org.nz

The metabolic pathway of this compound in plants is another critical research area. It is understood that the compound itself is a pro-herbicide, which is hydrolyzed in the plant to the biologically active flamprop acid. agropages.com This acid then undergoes conversion to an inactive conjugate. agropages.com Research has also identified and partially purified an esterase enzyme from oat tissues that catalyzes this hydrolysis, noting its stereospecificity for certain isomers. researchgate.net

Perhaps the most significant research finding is the compound's novel mechanism of action. Unlike many other herbicides, this compound acts as a mitotic disrupter with a unique antimicrotubule mechanism. researchgate.netnih.gov Cytochemical fluorescence studies in maize roots revealed that it severely disturbs the orientation of spindle and phragmoblast microtubules, which are essential for cell division. nih.gov This leads to defective spindle structures and disorganized microtubule arrays that prevent proper cell plate formation during cytokinesis. nih.gov Crucially, research showed that this compound and its active metabolite did not inhibit the in vitro polymerization of tubulin, distinguishing it from classic microtubule-disrupting herbicides. researchgate.netnih.gov This suggests a different mechanism, possibly affecting the disassembly of microtubules at their minus-ends. nih.gov

FeatureDescriptionSource(s)
Chemical Class Arylalanine Herbicide herts.ac.ukherts.ac.uk
Mode of Action Mitotic disrupter; inhibits cell elongation and division. researchgate.netnih.gov
Mechanism Disrupts orientation of spindle and phragmoblast microtubules without inhibiting tubulin polymerization. researchgate.netnih.gov
Metabolism Hydrolyzed in plants to the active metabolite, flamprop acid. agropages.com
Primary Target Wild oats (Avena spp.) caws.org.nz

Scope and Research Significance of this compound Studies

The study of this compound holds considerable significance for the advancement of weed science and the development of sustainable agricultural practices.

The discovery of its unique antimicrotubule mechanism of action has been a major scientific contribution. researchgate.netnih.gov By demonstrating that a herbicide can disrupt mitosis by affecting microtubule organization rather than assembly, research on this compound has opened new possibilities for identifying novel herbicide target sites. This is particularly important in an era where the evolution of weed resistance to existing herbicide modes of action is a growing concern. bioone.orgcambridge.org

In the context of herbicide resistance management, this compound is a valuable tool. It belongs to the Herbicide Resistance Action Committee (HRAC) Group Z (previously Group K) or WSSA Group 31, a different class from the widely used Group A ('fops' and 'dims') and Group B (sulfonylureas) herbicides. titanag.com.augrdc.com.auherts.ac.uk Its distinct mode of action allows it to be used in rotation with other herbicides to control wild oat populations and delay the onset of resistance. caws.org.nzgrdc.com.au

However, the continued effectiveness of any herbicide is challenged by the genetic variability within weed populations. titanag.com.au Research has also focused on the emergence of wild oat populations resistant to this compound. grdc.com.auagronomyaustraliaproceedings.orgresearchgate.net For instance, resistance in Avena species has been documented in various regions, including the UK and Australia. agronomyaustraliaproceedings.orgahdb.org.uk A 2016 survey in central New South Wales, Australia, found that 69% of wild oat samples tested were resistant to the compound. grdc.com.au The study of how this resistance develops is crucial for creating long-term, integrated weed management programs that preserve the utility of existing herbicides. bioone.org

Research AreaSignificanceSource(s)
Mechanism of Action Identified a novel antimicrotubule target, expanding potential avenues for new herbicide development. researchgate.netnih.gov
Resistance Management Provides an alternative mode of action (Group 31/Z) for rotation, helping to delay resistance to other herbicide classes like Group A. caws.org.nztitanag.com.augrdc.com.au
Resistance Evolution The study of weed populations that have developed resistance to this compound informs sustainable weed control strategies. grdc.com.auagronomyaustraliaproceedings.orgahdb.org.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClFNO3 B1241716 Flamprop-m-methyl CAS No. 63729-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIGDFIUWJJEV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058445
Record name Flamprop-M-methyl
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Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63729-98-6
Record name Flamprop M-methyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop-M-methyl [ISO]
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Record name Flamprop-M-methyl
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Record name D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
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Record name FLAMPROP-M-METHYL
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Ii. Molecular and Biochemical Mechanism of Herbicidal Action of Flamprop M Methyl

Biotransformation to the Active Metabolite, Flamprop (B1223189)

Upon absorption by the leaves of a plant, Flamprop-m-methyl undergoes hydrolysis. This chemical reaction cleaves the methyl ester group, transforming the compound into its biologically active acid form, known as flamprop. agropages.com This de-esterification is a critical step, as flamprop is the primary agent responsible for the herbicidal effects. agropages.com The rate of this conversion can differ between plant species, which is a key factor in the herbicide's selectivity. wikipedia.org Once formed, flamprop is readily translocated throughout the plant via the phloem, moving from the leaves to areas of active growth, particularly the meristematic regions.

Enzymatic and Protein Interactions Mediating Herbicidal Efficacy

Upon absorption into the plant, this compound is hydrolyzed to its biologically active acid form, flamprop. This conversion is a critical step for its herbicidal activity. The herbicidal effect is mediated through the interaction of flamprop with components of the plant's cytoskeleton.

While the precise protein target has not been definitively identified, evidence points away from a direct binding interaction with individual tubulin dimers, as is the case with many other anti-microtubule herbicides. wikipedia.org Instead, it is hypothesized that this compound, or its active form flamprop, interacts with polymerized microtubules or with microtubule-associated proteins (MAPs). researchgate.net These MAPs are crucial for regulating the dynamic behavior, stability, and organization of microtubule arrays.

The observed effects—severely disturbed orientation of spindle and phragmoplast microtubules without inhibiting tubulin polymerization—support the hypothesis that the herbicide interferes with the regulatory proteins that control microtubule dynamics. wikipedia.orgresearchgate.net Microtubules within the spindle apparatus have been observed attached to chromosomes, but they lack the proper organization originating from the microtubule-organizing centers. wikipedia.org This leads to an arrest of cell division in the prometaphase or metaphase stage. wikipedia.org Researchers have proposed that the mechanism may involve the disruption of microtubule disassembly at their "minus-ends," which would explain the disorganized but still-present microtubule structures. wikipedia.orgresearchgate.net

Differential Metabolism as a Basis for Selectivity in Target Species

The selectivity of this compound, which allows it to control wild oats (Avena fatua) in wheat crops, is a well-documented example of metabolic differentiation between species. wikipedia.orguq.edu.au The basis for this selectivity is the differential rate at which the crop and the weed process the herbicide.

The key steps involve the hydrolysis of the parent ester, this compound, into the phytotoxic flamprop acid, and the subsequent detoxification of this acid.

Hydrolysis (Activation): Wild oats rapidly hydrolyze the inactive this compound ester into the potent flamprop acid. uq.edu.au

Detoxification (Inactivation): Wheat, the tolerant crop, is able to quickly detoxify the flamprop acid by converting it into a biologically inactive conjugate. uq.edu.au

While wheat de-esterifies the parent compound to the toxic acid more slowly than wild oats, its rapid detoxification of the acid prevents the accumulation of phytotoxic concentrations. uq.edu.au Conversely, in wild oats, the rapid activation combined with a slower detoxification process leads to a build-up of the toxic flamprop acid, resulting in the disruption of cell division and eventual plant death. uq.edu.au This metabolic difference ensures that the herbicide is effective against the target weed while leaving the crop unharmed.

Table 1: Comparative Metabolism of this compound in Wheat and Wild Oat

Metabolic ProcessWheat (Tolerant)Wild Oat (Susceptible)Outcome
Hydrolysis to Flamprop Acid (Activation) SlowerFasterRapid build-up of toxic acid in Wild Oat
Detoxification of Flamprop Acid Faster (conversion to inactive conjugate)SlowerAccumulation of toxic acid to lethal levels in Wild Oat

Iii. Metabolism and Conjugation Pathways of Flamprop M Methyl in Plants

Hydrolysis of Flamprop-m-methyl to Flamprop (B1223189)

Upon absorption into the plant, primarily through the leaves, this compound undergoes a critical activation step: the hydrolysis of its methyl ester group. This reaction is catalyzed by non-specific esterase enzymes, particularly carboxylesterases (EC 3.1.1.1), which cleave the ester bond to yield the biologically active free acid, Flamprop, and methanol. researchgate.netmdpi.comresearchgate.net This conversion is essential, as Flamprop is the molecule that actually inhibits cell elongation and division in susceptible plants.

The rate of this hydrolysis is a key determinant of the herbicide's selectivity. In susceptible species like wild oats (Avena spp.), this de-esterification occurs rapidly, leading to a swift accumulation of the phytotoxic Flamprop acid. uq.edu.au Conversely, tolerant crops such as wheat de-esterify this compound at a slower rate. uq.edu.au Research has identified an esterase partially purified from oat tissues that catalyzes the hydrolysis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine esters, including this compound. researchgate.net This enzyme exhibits stereospecificity, preferentially acting on the L-isomers within racemic mixtures. researchgate.net

Table 1: Hydrolysis of this compound

Reactant Enzyme Product(s) Significance
This compound Carboxylesterase Flamprop (acid form) + Methanol Bioactivation of the herbicide

Subsequent Bioconversion to Biologically Inactive Conjugates

Following the initial hydrolysis, the now active Flamprop acid is subjected to Phase II metabolic reactions, which involve its conversion into biologically inert conjugates. agropages.com This detoxification process is crucial for the tolerance observed in crops like wheat. The primary mechanism is the conjugation of the Flamprop acid molecule with endogenous substances, such as sugars (e.g., glucose) or the tripeptide glutathione (B108866). researchgate.netbcpc.org These conjugation reactions render the herbicide non-toxic by masking the chemically active carboxylic acid group and increasing its water solubility, which facilitates sequestration within the cell vacuole or compartmentalization within the plant's tissues.

The differential ability to rapidly conjugate and thereby detoxify Flamprop is the principal basis for the selectivity between tolerant crops and susceptible weeds. uq.edu.au Wheat, for instance, not only hydrolyzes the parent ester more slowly but also detoxifies the resulting Flamprop acid much more rapidly than wild oats. uq.edu.au This ensures that the concentration of the toxic acid at the target site remains below phytotoxic levels in the crop, while it accumulates to lethal levels in the weed. uq.edu.au

Table 2: Metabolic Pathway Summary

Step Process Compound Status Outcome in Tolerant Plants Outcome in Susceptible Plants
Activation (Phase I) Hydrolysis This compound → Flamprop Slow conversion Rapid conversion
Detoxification (Phase II) Conjugation Flamprop → Inactive Conjugate Rapid detoxification and sequestration Slow or negligible detoxification

Enzymatic Systems Involved in this compound and Flamprop Detoxification

The metabolism of this compound and its active form, Flamprop, is orchestrated by several families of enzymes that are central to a plant's ability to metabolize xenobiotics (foreign compounds).

Carboxylesterases (EC 3.1.1.1): As detailed in section 3.1, these hydrolase enzymes are responsible for the initial, crucial activation step. researchgate.netdur.ac.uk They are found widely in plants and exhibit broad substrate specificities, enabling them to act on a variety of ester-formulated pesticides. dur.ac.uk

Glutathione S-Transferases (GSTs) (EC 2.5.1.18): GSTs are a major family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of electrophilic substrates. nih.govresearchgate.netmedcraveonline.com In the context of herbicide metabolism, GSTs play a pivotal role in detoxifying the active Flamprop acid by linking it to glutathione. bcpc.org This action is a key mechanism for herbicide tolerance in many crop species. researchgate.net

The coordinated action of these enzyme systems determines the ultimate fate and phytotoxicity of this compound within a given plant species.

Iv. Environmental Fate and Persistence Dynamics of Flamprop M Methyl

Degradation and Transformation Pathways in Soil Ecosystems

The primary route of dissipation for Flamprop-m-methyl in the soil is through degradation, a process that involves the breakdown of the parent molecule into various metabolites. This transformation is crucial as it alters the biological activity and mobility of the compound.

The persistence of a herbicide in soil is commonly expressed by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. For the racemic mixture, flamprop-methyl (B1672754), degradation speed varies with soil composition. It is reported to have a DT₅₀ of approximately one to two weeks in mineral soils such as sandy loam, clay, and medium loam. herts.ac.uk In soils with high organic content, such as peat soil, the degradation is slower, with a half-life of two to three weeks. herts.ac.uk The related compound, flamprop-M-isopropyl, is described as being moderately persistent in soils. herts.ac.uk

Table 1: Soil Half-life (DT₅₀) of Flamprop-methyl in Various Soil Types

Soil TypeApproximate Half-life (DT₅₀)
Sandy Loam1 - 2 weeks
Clay1 - 2 weeks
Medium Loam1 - 2 weeks
Peat Soil2 - 3 weeks
Data sourced from AERU. herts.ac.uk

In both soil and plants, this compound undergoes rapid hydrolysis of its ester group to form its primary and biologically active metabolite, Flamprop (B1223189) acid (N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine). agropages.comweedsmart.org.au This transformation is a key step in its degradation pathway. mdpi.com

The subsequent fate of Flamprop acid in the soil can involve further breakdown. Under moderately basic conditions, the amide bond of the acid can undergo cleavage, resulting in the formation of benzoic acid and the corresponding amino acid, (3-chloro-4-fluorophenyl) alanine. wikipedia.org Research has also investigated the potential for Flamprop acid to form "bound" residues, where the metabolite becomes strongly attached to soil particles. cdnsciencepub.com However, one study concluded that such bound residues were likely present in negligible amounts. cdnsciencepub.com In a Danish monitoring program, the acid metabolite of the related flamprop-M-isopropyl was detected in the topsoil layer, accounting for approximately 5% of the initially applied parent compound 270 days after application, indicating a degree of persistence for the acid metabolite itself. geus.dk

The persistence of this compound is significantly influenced by various soil physicochemical properties. Factors such as soil composition, pH, organic matter content, temperature, and moisture level govern the rate and pathway of its degradation. redalyc.orgmicronaag.comthepharmajournal.com

Soil Organic Matter: The slower degradation of flamprop-methyl observed in peat soil compared to mineral soils suggests that higher organic matter content can increase its persistence. herts.ac.uk Generally, higher organic matter can lead to increased adsorption of herbicides, which may reduce their bioavailability for microbial degradation. mdpi.comresearchgate.net

Soil Temperature: Herbicide degradation is typically faster at warmer temperatures due to increased rates of both chemical hydrolysis and microbial activity. thepharmajournal.comresearchgate.net

Soil Moisture: Adequate soil moisture is essential for microbial activity, and therefore, for the biodegradation of herbicides. redalyc.orgthepharmajournal.com Higher soil moisture generally decreases the adsorption of herbicides to soil particles, making them more available for degradation. thepharmajournal.com However, the specific relationship can be complex; for some herbicides, degradation rates are positively correlated with moisture content, while for others, the effect is less direct. mdpi.comresearchgate.net

Soil pH: Soil pH can have a substantial effect on the persistence of herbicides, particularly those that are weak acids, by altering their charge, water solubility, and adsorption to soil colloids. micronaag.com For some weak acid herbicides, degradation is faster in acidic soils, while for others, persistence increases. micronaag.comthepharmajournal.com The hydrolysis of this compound's ester and amide bonds is influenced by pH, with hydrolysis occurring more readily at higher pH levels. mdpi.comwikipedia.org

The degradation of this compound can be influenced by the presence of other agrochemicals, including other pesticides and formulation adjuvants. Laboratory studies have shown that the presence of flamprop-methyl in the soil does not adversely affect the degradation of the herbicide MCPA. researchgate.net Conversely, the persistence of this compound may be affected by the chemicals it is applied with. Formulations of flamprop often require oil-based adjuvants for optimal performance. wikipedia.orggrdc.com.au Such adjuvants can influence a herbicide's behavior in the soil; for example, the addition of an oil adjuvant was found to increase the half-life of the herbicide phenmedipham (B1680312) by slowing its degradation rate. iung.pl

Influence of Soil Physicochemical Parameters on Persistence

Transport and Distribution in Environmental Compartments

The potential for a herbicide to move from its application site into other environmental compartments like groundwater is a key aspect of its environmental risk profile. This movement is primarily governed by its mobility in the soil matrix.

The mobility of this compound and its metabolites in soil determines their potential for off-target movement, including leaching into groundwater. The related compound, Flamprop-M-isopropyl, is considered slightly mobile, and there is some concern regarding its potential to leach to groundwater. herts.ac.uk

Field monitoring studies support this potential for mobility. A Danish leaching assessment program detected both flamprop-M-isopropyl and its primary metabolite, flamprop acid, in tile drain water, indicating movement through the soil profile. geus.dkvap.dk While detected, the concentrations were generally low, with most measurements below the European Union's drinking water limit of 0.1 µg/L. geus.dk Mobility in soil is inversely related to adsorption; compounds that bind strongly to soil particles, particularly organic matter and clay, are less mobile. caws.org.nz Herbicides with lower organic matter sorption coefficients (Koc) are more likely to move with soil water. weedsmart.org.au

V. Herbicide Resistance Evolution and Management in Relation to Flamprop M Methyl

Documented Cases of Resistance in Target Weed Populations

Globally, resistance to Flamprop-m-methyl has been documented in at least four countries, affecting several weed species. croplife.org.au The most significant instances are found in major grain-growing regions.

Australia : Herbicide resistance in wild oats is a substantial issue. grdc.com.au Surveys have shown a significant and rising prevalence of resistance to this compound. For example, a 2016 survey in central New South Wales (NSW) found that 69% of wild oat samples were resistant, a notable increase from 51% in 2013. grdc.com.augrdc.com.au By 2017, over 200 populations of wild oats in Australia were known to be resistant to flamprop (B1223189). croplife.org.aucroplife.org.au Resistance has also been identified in Western Australia, though historically it was not detected in random surveys until later. uwa.edu.aupublish.csiro.auuwa.edu.au A 2011 report noted that 25% of wild oat samples resistant to the Group A herbicides fenoxaprop (B166891) and clodinafop (B133158) were also resistant to this compound. grdc.com.au

United Kingdom : The first cases of herbicide-resistant wild oats (Avena fatua) in the UK were reported in 1994. gowanco.com By 2016, resistant populations were confirmed on over 250 farms across 28 counties. gowanco.com Some of these populations exhibit cross-resistance to herbicides including Flamprop-m-isopropyl, a related compound. ahdb.org.uk

Canada : Multiple-herbicide resistant wild oat populations have been identified in Manitoba. weedscience.orgcambridge.org These populations show resistance to this compound alongside herbicides from different mode-of-action groups, such as fenoxaprop-p-ethyl (B1329639) and imazamethabenz-methyl. cambridge.orgresearchgate.net This resistance was identified in populations that had not previously been treated with imazamethabenz (B1671736), indicating a complex resistance mechanism. cambridge.org

Table 1: Prevalence of this compound Resistance in Wild Oat (Avena spp.) in Central NSW, Australia

Year of SurveyRegionPrevalence of ResistanceSource
2013Central NSW, Australia51% of samples grdc.com.augrdc.com.au
2016Central NSW, Australia69% of samples grdc.com.augrdc.com.au

Wild oat (Avena fatua and Avena sterilis) is the primary weed target for this compound and is where resistance is most extensively documented. grdc.com.auherts.ac.uk The first report of resistance in Avena fatua dates back to 1985. publish.csiro.au In Australia, resistance in A. fatua was reported in 1985, followed by A. sterilis subsp. ludoviciana in 1989. publish.csiro.au Studies in Canada identified wild oat populations with multiple resistance to this compound, fenoxaprop, and imazamethabenz. weedscience.orgcambridge.org Similarly, research in the UK has characterized resistance in both Avena fatua and Avena sterilis ssp. ludoviciana. ahdb.org.ukrothamsted.ac.uk The widespread nature of this resistance necessitates resistance testing before using in-crop post-emergent herbicides like this compound to ensure their effectiveness. grdc.com.au

Geographic Distribution and Prevalence of Resistance

Biochemical and Genetic Mechanisms of Resistance

Resistance mechanisms are broadly categorized as target-site resistance (TSR), where the herbicide's binding site is altered, or non-target-site resistance (NTSR), which involves other processes like reduced herbicide uptake or enhanced metabolism. croplife.org.augrdc.com.au

The predominant mechanism of resistance to this compound in wild oats appears to be non-target-site resistance via enhanced herbicide metabolism. ahdb.org.ukweedscience.org This process involves the detoxification of the herbicide before it can reach its target site in the plant. ahdb.org.uk

Research on multiple-resistant wild oat populations from Manitoba, Canada, concluded that resistance to this compound, fenoxaprop, and imazamethabenz is due to enhanced metabolism. weedscience.org Studies on the inheritance of this resistance found that a single dominant or semi-dominant nuclear gene controls resistance to each of the three herbicides. researchgate.net Further genetic analysis suggested that the genes conferring resistance to imazamethabenz and this compound are linked. montana.edu This genetic linkage could explain the development of multiple resistance even in the absence of selection pressure from all involved herbicides. researchgate.net Enhanced metabolism is often responsible for cross-resistance to different herbicide groups. ahdb.org.uk

This compound has a unique mode of action, classified as an antimicrotubule or mitotic disrupter. weedscience.orgresearchgate.net However, its specific target site is not fully understood. Research indicates that this compound disrupts microtubule spindle formation in a way that is different from classic microtubule assembly inhibitors. researchgate.net Unlike other herbicides in this class, it does not appear to affect the in vitro assembly of microtubules from tubulin dimers. researchgate.net This suggests that this compound may not bind directly to tubulin but could affect other proteins involved in regulating the plant cytoskeleton. researchgate.net Consequently, while target-site resistance is a common mechanism for many herbicides, specific target-site mutations conferring resistance to this compound have not been identified, and the primary known mechanism remains enhanced metabolism.

A significant concern with this compound resistance is the high frequency of cross-resistance to other herbicide groups, primarily driven by the non-target-site mechanism of enhanced metabolism.

Group 1 (ACCase Inhibitors): Numerous reports confirm a strong link between resistance to this compound (Group 0/Z) and Group 1 herbicides (e.g., 'fops' like fenoxaprop). croplife.org.aucroplife.org.au In Australia, it's estimated that one in three wild oat populations resistant to 'fop' herbicides also possess resistance to this compound. grdc.com.aucroplife.org.au Studies in the UK also documented 'fop'-resistant populations with cross-resistance to Flamprop-m-isopropyl. ahdb.org.uk Canadian research solidified this link, showing that the same populations of Avena fatua were resistant to both fenoxaprop-P and this compound due to enhanced metabolism controlled by linked genes. weedscience.orgresearchgate.netmontana.edu

Group 2 (ALS Inhibitors): The multiple-resistant wild oat populations from Manitoba, Canada, were also resistant to the Group 2 herbicide imazamethabenz-methyl, again linked to the same metabolic resistance mechanism. weedscience.orgresearchgate.net

This pattern, where a single mechanism confers resistance to multiple herbicide modes of action, complicates management strategies and limits chemical control options. croplife.org.au

Table 2: Documented Cross-Resistance Patterns in Wild Oat (Avena spp.) with this compound Resistance

Herbicide Group (MoA)Herbicide ExamplesRegion(s) DocumentedPrimary MechanismSource
Group 1 (ACCase Inhibitors)Fenoxaprop, ClodinafopAustralia, UK, CanadaEnhanced Metabolism (NTSR) grdc.com.aucroplife.org.augrdc.com.auahdb.org.ukweedscience.org
Group 2 (ALS Inhibitors)Imazamethabenz-methylCanadaEnhanced Metabolism (NTSR) weedscience.orgresearchgate.netmontana.edu

Potential Target Site Alterations and Resistance

Research into Strategies for Mitigating Resistance Development

Research has focused on proactive and reactive strategies to delay and manage the development of resistance to this compound. These strategies are centered on reducing the selection pressure on weed populations by diversifying control methods.

Herbicide Rotation and Integrated Weed Management Approaches

A cornerstone of resistance management is the adoption of Integrated Weed Management (IWM), a multifaceted approach that combines various control tactics to manage weed populations sustainably. grdc.com.aucaws.org.nz This reduces the over-reliance on any single herbicide, including this compound.

Herbicide Rotation: Rotating herbicides with different modes of action is a widely recommended practice to slow the onset of resistance. researchgate.net this compound belongs to the HRAC/WSSA Group 31 (formerly Group K), which has a different mode of action from the more commonly used Group 1 (ACCase inhibitors, or 'fops' and 'dims') and Group 2 (ALS inhibitors) herbicides. grdc.com.auherbiguide.com.au This makes it a valuable tool in rotation programs. By alternating between different herbicide groups, the selection pressure for resistance to any single group is reduced, helping to preserve the effectiveness of all available options. caws.org.nzcaws.org.nz

Integrated Weed Management (IWM) Tactics:

Crop Rotation: Alternating between different crops, such as introducing a summer crop or a pasture phase into a winter cereal rotation, can disrupt the life cycle of wild oats. grdc.com.augrdc.com.au A winter fallow period allows for the use of non-selective herbicides to eliminate weed seed set, significantly depleting the seed bank before the next crop is planted. caws.org.nzgrdc.com.au

Preventing Weed Seed Set: The primary goal of IWM is to manage the weed seed bank. grdc.com.au Since wild oats have a relatively short-lived seed bank, preventing the replenishment of seeds can rapidly decrease weed populations. grdc.com.au

Selective Spray-Topping: A key strategy involving this compound is "selective spray-topping." This involves applying the herbicide late in the crop's development, specifically when the wild oats are between the stem elongation and booting stages. caws.org.nztitanag.com.au The aim is not to protect the current crop's yield from competition, but to drastically reduce or prevent seed production by the surviving wild oat plants. caws.org.nzcaws.org.nz This tactic directly attacks the weed's ability to persist into the next season. caws.org.nz Research has demonstrated that this technique is highly effective, with late applications of this compound reducing wild oat seed production by up to 97%. herbiguide.com.aucaws.org.nz

Table 1: Efficacy of Selective Spray-Topping with this compound on Wild Oat Seed Production

Study Location/Reference Application Timing Seed Production Reduction Citation
Northern New South Wales Early wild oat tiller elongation Up to 96% caws.org.nz
South Australia Early wild oat tiller elongation Average of 97% caws.org.nz
Inverell, Australia Stem elongation to booting Up to 88.6% caws.org.nz
Moree, Australia Stem elongation to booting Up to 96.2% caws.org.nz
South Australia Late booting growth stage Up to 72% caws.org.nz

Understanding Selection Pressure Dynamics

Herbicide resistance evolves through natural selection. Within any large weed population, a few individuals may naturally possess genes that confer resistance to a particular herbicide. uq.edu.au When a herbicide is applied, it kills the susceptible individuals, while the resistant ones survive, reproduce, and pass on the resistance genes. grdc.com.au This process is known as selection pressure. uq.edu.au

Several factors influence the rate at which resistance develops:

Herbicide Efficacy: Highly effective herbicides that kill a very high percentage of the weed population exert a strong selection pressure, as only the most resistant individuals survive. uq.edu.augrdc.com.au

Frequency of Use: The repeated use of the same herbicide or herbicides with the same mode of action is the primary driver of resistance evolution. uwa.edu.augrdc.com.au

In the case of this compound, while it has been a useful tool for managing resistance to other herbicide groups, its own use exerts selection pressure. agronomyaustraliaproceedings.org Surveys in Australian grain-growing regions have documented the emergence and increasing frequency of wild oat populations resistant to this compound, illustrating the direct impact of selection pressure over time. For instance, a 2010 survey in Western Australia detected resistance to flamprop for the first time in that region. uwa.edu.au In Central New South Wales, the incidence of resistance in surveyed wild oat samples increased significantly in just a few years. grdc.com.au These findings underscore that no herbicide is immune to resistance and highlight the critical need for diverse and integrated management practices to mitigate selection pressure. researchgate.networldresearchlibrary.org

Table 2: Documented Resistance of Wild Oat (Avena spp.) to this compound in Australian Surveys

Year of Survey Region Percentage of Resistant Samples Citation
1991 & 1994 Southern New South Wales No commercial-level resistance detected agronomyaustraliaproceedings.org
2010 Western Australia 8 populations identified (first detection in a random survey for WA) uwa.edu.au
2016 Central New South Wales 69% grdc.com.augrdc.com.au
2020 National (Australia) 7% dpi.qld.gov.au
2020-2021 Northern Grain Region (QLD & NSW) 3% grdc.com.au

Vi. Advanced Analytical Methodologies for Flamprop M Methyl and Its Metabolites in Research Matrices

Chromatographic Techniques for Residue Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the residue analysis of Flamprop-m-methyl. These techniques offer high selectivity and sensitivity, allowing for the accurate determination of the parent compound and its metabolites even at trace levels.

Gas chromatography-mass spectrometry, particularly in tandem (GC-MS/MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique provides excellent separation and definitive identification based on the mass-to-charge ratio of fragmented ions.

In multi-residue pesticide analysis, GC-MS/MS is frequently employed. For instance, a method for analyzing 96 priority pesticides in jam samples utilized a TSQ Quantum XLS GC-MS/MS system. lcms.cz This approach, combined with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, demonstrates the high sensitivity and selectivity of GC-MS/MS for complex food matrices. lcms.cz Another study focusing on edible oils also highlights the utility of GC-MS/MS for pesticide residue analysis, emphasizing its ability to meet regulatory maximum residue levels (MRLs). pragolab.cz

The selection of appropriate monitoring ions is critical for the specificity of the analysis. For this compound, characteristic ions are monitored to ensure accurate quantification and confirmation. scribd.com Research has also explored the use of highly selective reaction monitoring (H-SRM) to further enhance selectivity in complex matrices like grapefruit and green pepper. scispec.co.th

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z) 335 pragolab.cz
Product Ion 1 (m/z) 105 pragolab.cz
Product Ion 2 (m/z) 276 nih.gov
Top Peak (m/z) 105 nih.gov
Second Highest Peak (m/z) 77 nih.gov
Third Highest Peak (m/z) 276 nih.gov
Limit of Quantification (LOQ) in Edible Oil (µg/kg) 1.1 pragolab.cz
Limit of Detection (LOD) in Edible Oil (µg/kg) 0.3 pragolab.cz

This table is interactive. Click on the headers to sort the data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suitable for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile. It has become a primary technique for the multi-residue analysis of pesticides in various food and environmental samples.

Several studies have developed and validated LC-MS/MS methods for the determination of this compound in different matrices. For example, a multi-residue method for agricultural products reported a limit of quantification (LOQ) of 0.01 mg/kg for this compound. mhlw.go.jp Similarly, a method for animal and fishery products also established parameters for its detection. caa.go.jp In wine analysis, a fast method using a single run on an LC-triple quadrupole mass spectrometer was developed to quantify over 400 pesticides, including this compound, with an LOQ of 10 µg/kg. thermofisher.com

The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has developed QuEChERS-based methods coupled with LC-MS/MS for the analysis of acidic herbicides and their conjugates. eurl-pesticides.eueurl-pesticides.eu These methods often involve a hydrolysis step to release the parent acid from its conjugated forms, ensuring a comprehensive assessment of the total residue. eurl-pesticides.eueurl-pesticides.eu

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion [M+H]+ (m/z) 336.0797 shimadzu.com
Product Ion 1 (m/z) 105 mhlw.go.jpcaa.go.jp
Product Ion 2 (m/z) 77 mhlw.go.jpcaa.go.jp
Ionization Mode ESI Positive caa.go.jp
LOQ in Wine (µg/kg) 10 thermofisher.com
Average Recovery in Wine at LOQ (%) 77 thermofisher.com
LOQ in Agricultural Products (mg/kg) 0.01 mhlw.go.jp

This table is interactive. Click on the headers to sort the data.

Effective sample preparation is paramount for accurate and sensitive analysis, as it aims to extract the analytes of interest while removing interfering matrix components. The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in food due to its simplicity, speed, and effectiveness. lcms.czscispec.co.thresearchgate.net Variations of the QuEChERS method have been developed to accommodate different matrices and analyte properties. eurl-pesticides.eushimadzu.com

For complex matrices like edible oils, a freezing step following extraction with toluene (B28343) and acetonitrile (B52724) has been used to precipitate lipids before GC-MS/MS analysis. pragolab.cz In another approach for mammalian tissues and blood, a direct sample introduction (DSI) technique for GC-MS/MS was developed, which avoids extensive clean-up by utilizing polymer-based extraction. nih.gov

Advancements in injection techniques for GC have also contributed to enhanced sensitivity. Cold splitless injection methods, using a multi-mode inlet (MMI), have been shown to improve the detection sensitivity of pesticides by minimizing thermal degradation and adsorption in the GC inlet. jeol.com One study demonstrated that all 292 target pesticides, including those that were not detected at 0.1 ppb using a conventional hot inlet, were detectable at this level with the MMI in cold splitless mode. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic and Immunochemical Detection Methods

While chromatographic methods are dominant, other techniques have been explored for the detection of this compound. Spectroscopic methods, in conjunction with chromatography, provide the basis for detection in GC-MS and LC-MS.

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), can offer rapid and high-throughput screening of samples. Although specific applications for this compound are not extensively detailed in the provided search results, the principle of using monoclonal antibodies for detection has been applied in cytochemical fluorescence studies to investigate the herbicide's mode of action on microtubule assembly. researchgate.netnih.gov These studies utilized antibodies against tubulin to visualize the effects of this compound on cell division in maize roots. researchgate.netnih.gov

Method Validation and Quality Control in Environmental and Plant Matrices

Method validation is a critical requirement to ensure the reliability and accuracy of analytical data. Regulatory guidelines, such as those from the European SANTE, provide a framework for the validation of pesticide residue methods. mdpi.com Key validation parameters include specificity, linearity, trueness (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and measurement uncertainty. mdpi.com

For multi-residue methods, validation is typically performed in representative matrices to account for matrix effects, which can enhance or suppress the analytical signal. nih.gov Matrix-matched calibration standards are often used to compensate for these effects and ensure accurate quantification. thermofisher.comnih.govmdpi.com

Quality control measures are implemented during routine analysis to monitor the performance of the method. This includes the analysis of procedural blanks to check for contamination, spiked samples to assess recovery, and quality control samples to verify the accuracy and precision of the results. mdpi.com For instance, in the analysis of phytohormones and acidic herbicides, internal quality control involved analyzing a reagent blank, a blank matrix, a matrix-matched calibration, and a spiked blank sample at the LOQ in each batch. mdpi.com The use of isotopically labeled internal standards is also a common practice to correct for variations in extraction efficiency and instrument response. nih.gov

Vii. Ecological Impacts on Non Target Organisms and Ecosystem Functions

Effects on Non-Target Flora

The influence of Flamprop-m-methyl extends beyond its intended targets, affecting a range of other plant species to varying degrees.

Research indicates that this compound can have a notable impact on non-target terrestrial plants. While it is selective, its effects are not entirely limited to wild oats. Studies have shown that some perennial grasses and other native plant species can be affected by its application.

A study assessing the effects of various herbicides on native plant species found that this compound caused less severe phytotoxicity in certain grasses like phalaris, fescue, cocksfoot, and perennial ryegrass, with yield reductions ranging from 0 to 45%. researchgate.net This suggests that while these species are affected, they may have the potential to recover. researchgate.net The same study noted that Wallaby grass exhibited tolerance to this compound. researchgate.net

It is important to note that the impact on terrestrial plant biodiversity is a concern with many herbicides, as they can lead to a decrease in total species richness. researchgate.net The application of herbicides can alter the composition of plant communities, favoring tolerant species while suppressing others.

The potential for agricultural runoff to carry herbicides into water bodies necessitates an understanding of their effects on aquatic plants. nhmrc.gov.au While specific data on the direct impact of this compound on a wide range of aquatic plant communities is limited, the known properties of herbicides in aquatic environments provide some insight.

Herbicides, in general, can be inefficient in water, with many requiring high concentrations to significantly impact algal growth. mst.dk However, the introduction of any herbicide into an aquatic ecosystem can be detrimental, potentially leading to a decline in native aquatic plants and an overgrowth of tolerant or invasive species. researchgate.net This shift in plant life can alter the habitat structure and food availability for other aquatic organisms. researchgate.net

The mode of action for this compound, which involves disrupting microtubule organization, has been observed to affect the duckweed Lemna minor, a common aquatic plant used in ecotoxicological testing. nih.govresearchgate.net This indicates a potential for broader impacts on aquatic plant life.

Impact on Non-Target Terrestrial Plant Biodiversity

Effects on Non-Target Fauna

The ecological impact of this compound also extends to various animal species that are not the intended targets of the herbicide.

Data on the acute toxicity of this compound to aquatic invertebrates is somewhat limited. The University of Hertfordshire's Pesticide Properties Database indicates that data for acute 48-hour EC₅₀ (the concentration causing an effect in 50% of the test population) for temperate and tropical freshwater aquatic invertebrates is not available. herts.ac.uk However, its predecessor, flamprop (B1223189), was noted to be moderately toxic to aquatic species. herts.ac.uk Given that agricultural use can lead to the contamination of water sources through runoff, there is a potential risk to aquatic invertebrates. nhmrc.gov.au

The introduction of herbicides into aquatic ecosystems can have indirect effects on invertebrates by altering their habitat and food sources through changes in aquatic plant communities. researchgate.net

Table 1: Available Ecotoxicity Data for Flamprop-methyl (B1672754) and Related Compounds

Soil invertebrates, particularly earthworms, play a vital role in maintaining soil health and fertility. researchgate.net Herbicides can have detrimental effects on these organisms, leading to mortality, reduced growth, and impaired reproduction. opot.co.za Earthworms can be exposed to herbicides through skin contact and ingestion of contaminated soil. opot.co.za

While specific studies on the direct impact of this compound on earthworms are not extensively detailed in the provided search results, the general understanding of herbicide effects on soil fauna suggests a potential for negative consequences. The persistence of a herbicide in the soil, influenced by factors like pH and organic matter, can determine the duration of exposure for earthworms. opot.co.za Research on other herbicides has shown that their toxicity to earthworms can increase with longer exposure times. opot.co.za

The impact of pesticides on pollinators, especially honeybees, is a significant environmental concern. While many modern herbicides are designed to have low toxicity to mammals and insects, the potential for harm still exists. researchgate.net

Table 2: Compound Names Mentioned

Impact on Avian Species

The direct acute toxicity of this compound to avian species is considered to be low. Toxicological studies have established high LD50 values for several bird species, suggesting that lethal poisoning from direct ingestion is unlikely under typical field application scenarios. For instance, the acute oral LD50 for bobwhite quail is 4640 mg/kg, while for species such as mallard ducks, pheasants, domestic fowl, partridges, and pigeons, the LD50 is greater than 1000 mg/kg. msdvetmanual.com

However, the more significant ecological impact on birds stems from indirect effects. researchgate.net Herbicides like this compound are designed to eliminate specific plants, such as wild oats (Avena spp.) and blackgrass (Alopecurus myosuroides), from cereal crops. This reduction in weed populations has profound consequences for the food web within agroecosystems. researchgate.netconservationevidence.com Many farmland birds, particularly granivorous (seed-eating) species, rely on the seeds of these agricultural weeds as a primary food source, especially during winter. thebrideproject.ie The removal of these plants leads to a direct loss of food resources, which can diminish the survival and reproductive success of bird populations. researchgate.net

Furthermore, the reduction in weed cover impacts insect populations. Weeds serve as crucial habitats and food sources for a wide variety of insects. tennessee.edu These insects, in turn, are a critical food source for the chicks of many farmland bird species. researchgate.nettennessee.edusongbird-survival.org.uk Therefore, the application of herbicides contributes to a decline in insect availability, indirectly affecting bird populations by reducing the food supply for their young. researchgate.net Research has consistently shown that the intensification of agriculture, including widespread herbicide use, is a primary driver of the decline in farmland bird populations across Europe. thebrideproject.iesongbird-survival.org.uk Specialist bird species that are highly dependent on farmland habitats suffer more than generalist species that can find food in other environments. thebrideproject.iescispace.com

Table 1: Acute Oral Toxicity of Flamprop-methyl to Avian Species

SpeciesAcute Oral LD50 (mg/kg)Reference
Bobwhite quail (Colinus virginianus)4640 msdvetmanual.com
Mallard duck (Anas platyrhynchos)>1000 msdvetmanual.com
Pheasant (Phasianus colchicus)>1000
Domestic fowl (Gallus gallus domesticus)>1000
Partridge (Perdix perdix)>1000
Pigeon (Columba livia)>1000

Broader Ecosystem Consequences of this compound Application

Biodiversity Shifts in Agroecosystems

The primary effect of herbicides is the removal of non-crop plant species, which are often termed weeds. mdpi.com This directly reduces floral diversity. The loss of these plants creates a ripple effect through the ecosystem, impacting organisms that depend on them for food and shelter, including insects, other invertebrates, and birds. researchgate.netagroeco.org This can lead to a homogenization of the species present, favoring generalist species over specialists that have specific dietary or habitat needs. scispace.com Studies have demonstrated a negative relationship between the intensity of herbicide use and the specialization index of bird communities, meaning that as herbicide use increases, specialist species decline while generalist species may increase. scispace.com

The extent of biodiversity within an agroecosystem is influenced by several factors, including the diversity of vegetation, the permanence of crops, management intensity, and the isolation from natural vegetation. agroeco.org The use of herbicides like this compound is a key component of management intensity that directly reduces vegetation diversity. agroeco.org This can lead to a decline in species richness and abundance across various taxa. thebrideproject.ie For example, a study comparing sprayed and unsprayed stubble fields found that unsprayed fields had significantly higher mean species richness for birds. thebrideproject.ie Conversely, management practices that reduce herbicide use have been shown to be positively associated with higher densities of some farmland bird species. conservationevidence.com

Alterations in Soil Microbial Communities and Biogeochemical Cycling

Soil microorganisms are fundamental to the health and productivity of agroecosystems, mediating essential processes such as nutrient cycling, soil structure maintenance, and the degradation of chemical compounds. nih.govresearchgate.netscitechnol.com A significant portion of herbicides applied to crops eventually reaches the soil, where they can impact these non-target microbial communities. researchgate.net

The effects of herbicides on soil microbes can be varied. Depending on the specific compound, its concentration, the soil type, and environmental conditions, herbicides can be toxic to some microorganisms, leading to a decrease in microbial biomass and activity. nih.govscielo.br Conversely, some microbial populations may be able to utilize the herbicide as a source of carbon or other nutrients, resulting in a temporary increase in their numbers and respiration. nih.govmdpi.com

Research on various herbicides has shown a range of impacts on soil microbial communities:

Microbial Biomass: Some herbicides have been found to decrease the soil microbial biomass carbon, while others have little to no effect at recommended application rates. scielo.brnih.govdpi.qld.gov.au In some cases, high doses of herbicides can cause an initial decrease in biomass, followed by a recovery. mdpi.com

Community Structure: Herbicides can cause shifts in the composition of the soil microbial community. nih.govnih.gov Certain microbial groups, such as some Proteobacteria, may increase in abundance as they are able to degrade the herbicide, while more sensitive species decline. nih.gov

Table 2: General Effects of Herbicides on Soil Microbial Properties

Microbial PropertyObserved Effects of Various HerbicidesReference
Microbial BiomassCan decrease, increase, or show no significant change depending on the herbicide, dose, and soil type. nih.govscielo.brnih.gov
Soil RespirationIncreased respiration may indicate metabolization of the herbicide; decreased respiration can indicate toxicity. nih.gov
Dehydrogenase ActivityOften used as an indicator of overall microbial activity; can be inhibited by high herbicide concentrations. nih.govscielo.brnih.gov
Community CompositionCan cause shifts, favoring tolerant or degrading species over sensitive ones. nih.govnih.gov
Nutrient CyclingAlterations in microbial communities can impact the rates of key biogeochemical cycles (e.g., carbon, nitrogen). scitechnol.comnih.gov

Viii. Future Research Trajectories and Knowledge Gaps for Flamprop M Methyl

Characterization of Novel Resistance Mechanisms

The development of herbicide resistance in weed populations is a significant threat to sustainable agriculture. mdpi.com While resistance to flamprop-m-methyl has been documented, particularly in wild oat populations, the underlying mechanisms are not fully understood. grdc.com.au In Australia, for instance, resistance in some wild oat populations has been observed to be on the rise. grdc.com.au

Future research must focus on characterizing the genetic and biochemical basis of this resistance. This includes investigating both target-site resistance, which may involve mutations in the as-yet-unidentified target protein, and non-target-site resistance. Non-target-site resistance often involves enhanced metabolism of the herbicide by the weed, mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. cambridge.orgfrontiersin.org Transcriptomic and metabolomic analyses can be powerful tools to identify the specific genes and metabolic pathways involved in this compound detoxification in resistant weed biotypes. frontiersin.org Understanding these novel resistance mechanisms is essential for developing effective resistance management strategies and for preserving the utility of this compound.

Advanced Environmental Monitoring and Modeling of Fate and Transport

A thorough understanding of the environmental fate and transport of this compound and its metabolites is crucial for assessing its potential environmental impact. The primary degradation product in soil is the biologically active flamprop (B1223189) acid. agropages.com While some data on its environmental persistence and mobility exists, there is a need for more comprehensive and advanced monitoring and modeling. agropages.comcore.ac.uk

Future research should employ sophisticated analytical techniques to monitor the presence and concentration of this compound and its degradates in various environmental compartments, including soil, water, and air. core.ac.ukgov.bc.ca This data can then be used to develop and validate more accurate predictive models for its environmental fate and transport. www.wa.gov.aufrontiersin.orguib.no These models should incorporate factors such as soil type, climate, and agricultural practices to provide more realistic risk assessments. acs.org Such models are vital for regulatory agencies and land managers to make informed decisions regarding the use of this herbicide. www.wa.gov.au

Development of Sustainable Weed Management Paradigms Integrating this compound Research

To ensure the long-term effectiveness of this compound and to minimize the evolution of resistance, it must be integrated into sustainable weed management programs. caws.org.nzmerfield.comcroplife.org.au These programs should be based on a combination of chemical and non-chemical control methods. croplife.org.au

Future research should focus on developing and evaluating integrated weed management (IWM) strategies that strategically incorporate this compound. merfield.com This includes investigating its use in rotation with herbicides from different mode of action groups to delay the onset of resistance. caws.org.nzweedscience.org For example, rotating with herbicides like triallate, simazine, or imazethapyr (B50286) can be an effective strategy. caws.org.nz Research should also explore the optimal timing of application, such as its use in "selective spray-topping" to reduce weed seed production. grdc.com.auagronomo.com.au Furthermore, the role of cultural practices like crop rotation, competitive crop varieties, and harvest weed seed control in conjunction with this compound use needs to be further investigated to create robust and sustainable weed control systems. researchgate.net

Comparative Studies with Contemporary Herbicide Chemistries and MoAs

The herbicide landscape is constantly evolving with the introduction of new chemistries and modes of action (MoAs). mdpi.com To understand the current place of this compound in weed management, it is important to conduct comparative studies with more contemporary herbicides.

Future research should involve head-to-head comparisons of this compound with newer herbicides under various field conditions. cdnsciencepub.complantprotection.plresearchgate.netbibliotekanauki.pl These studies should evaluate not only the efficacy on target weeds but also crop safety and the potential for non-target effects. doi.org For example, comparing its performance against newer graminicides with different MoAs, such as those in the ACCase inhibitor group (e.g., clodinafop-propargyl, pinoxaden) or the sulfonylurea group (e.g., sulfosulfuron), would provide valuable information for growers and agronomists. plantprotection.plresearchgate.netbibliotekanauki.pl These comparative analyses will help to define the optimal role of this compound in modern weed control programs and ensure its continued judicious use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.